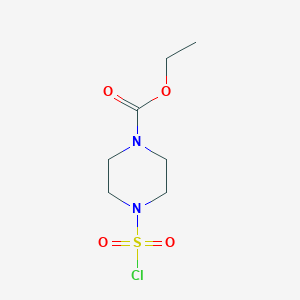

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chlorosulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O4S/c1-2-14-7(11)9-3-5-10(6-4-9)15(8,12)13/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIYDBGQBHYKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105168-69-2 | |

| Record name | ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate: A Strategic Building Block for Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] When combined with the sulfonamide functional group—a potent hydrogen bond donor and acceptor—the resulting piperazine sulfonamide motif becomes a powerful tool for targeting a diverse range of biological entities.[2] Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate has emerged as a critical and versatile reagent that provides a direct and efficient route to this important class of molecules. This guide provides an in-depth analysis of its chemical properties, reactivity, and strategic application in drug discovery, supported by field-proven examples and detailed experimental protocols.

Core Chemical Attributes and Reactivity

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a bifunctional reagent designed for the streamlined synthesis of N-substituted piperazine sulfonamides. Its structure and key reactive sites are foundational to its utility.

1.1. Structural and Physicochemical Profile

The molecule's power lies in the orthogonal reactivity of its two key functional groups: a highly reactive sulfonyl chloride and a stable ethyl carbamate protecting group.

Diagram 1: Chemical Structure of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Caption: Reaction of the title reagent with an amine to yield the desired sulfonamide.

The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The role of the base is critical: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the reactant amine (which would render it non-nucleophilic) and driving the reaction to completion. [7]

Field-Proven Applications in Drug Discovery

The true value of a building block is demonstrated by its successful incorporation into bioactive molecules. Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate has been instrumental in the development of inhibitors for several key therapeutic targets.

Table 2: Examples of Therapeutic Candidates Synthesized Using the Title Reagent

| Therapeutic Area / Target | Resulting Compound Class | Significance & Insights | Reference |

| Antiviral / HIV-1 Protease | Piperazine Sulfonamide Inhibitors | The sulfonamide moiety was designed to interact directly with key flap residues (Ile50A/Ile50B) of the HIV-1 protease enzyme, displacing a bridging water molecule and leading to inhibitors with picomolar binding affinity. | [3][4] |

| Neurodegenerative / BACE1 | Piperazine Sulfonamide Inhibitors | Used to construct inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. The piperazine sulfonamide core served as a central scaffold for iterative optimization. | [5] |

| Oncology / Kinase Inhibitors | Multi-targeted Kinase Inhibitors | The piperazine sulfonamide scaffold is frequently used in the design of kinase inhibitors, where the sulfonamide can form critical hydrogen bonds within the ATP-binding pocket of the kinase. | [6][7] |

| Antidiabetic / α-Amylase | α-Amylase Inhibitors | A series of piperazine sulfonamide analogs were synthesized and showed potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion, demonstrating potential for type 2 diabetes treatment. | [8] |

These examples underscore a recurring theme: the piperazine sulfonamide core, readily accessible via Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate, provides a structurally rigid and functionally versatile scaffold. It allows medicinal chemists to systematically probe the structure-activity relationship (SAR) by varying the amine component, leading to the optimization of potency and selectivity. [11]

Experimental Protocol: A Self-Validating System

This section provides a representative, detailed protocol for the synthesis of a generic piperazine sulfonamide. The causality behind each step is explained to ensure a robust and reproducible outcome.

Objective: To synthesize Ethyl 4-((phenylmethyl)sulfonyl)piperazine-1-carboxylate by reacting Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate with benzylamine.

4.1. Materials and Equipment

-

Reagents: Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate, Benzylamine, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, flash chromatography system.

4.2. Step-by-Step Methodology

Diagram 3: Experimental Synthesis Workflow

Caption: A typical workflow for sulfonamide synthesis and purification.

-

Reaction Setup (Self-Validation: Anhydrous Conditions):

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (1.0 eq).

-

Dissolve the solid in anhydrous dichloromethane (DCM, ~0.1 M concentration).

-

Rationale: An inert, dry atmosphere is crucial to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride, which would form the corresponding sulfonic acid and terminate the desired reaction. [9] * Add triethylamine (TEA, 1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Rationale: Cooling the reaction mixture helps to control the initial exotherm upon addition of the amine. TEA is the HCl scavenger. [10]

-

-

Nucleophile Addition (Self-Validation: Controlled Rate):

-

Dissolve benzylamine (1.0 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

-

Add the benzylamine solution dropwise to the stirred reaction mixture over 15-20 minutes.

-

Rationale: Slow, controlled addition prevents localized heating and potential side reactions, ensuring a higher yield of the desired product.

-

-

Reaction Progression (Self-Validation: Progress Monitoring):

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

-

Rationale: Reaction monitoring is essential for determining the point of completion, preventing unnecessary reaction time or decomposition of the product.

-

-

Aqueous Work-up (Self-Validation: Impurity Removal):

-

Once complete, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and any unreacted benzylamine), saturated NaHCO₃ solution (to remove any residual acid), and brine (to reduce the solubility of organic material in the aqueous phase).

-

Rationale: This series of aqueous washes systematically removes the base, excess nucleophile, and salts, providing a cleaner crude product for purification.

-

-

Purification and Characterization (Self-Validation: Purity Confirmation):

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel.

-

Combine the pure fractions and remove the solvent to yield the final product. Confirm its identity and purity using NMR spectroscopy and mass spectrometry.

-

Rationale: Chromatographic purification is necessary to remove non-polar impurities and any closely-related byproducts, ensuring the final compound meets the high purity standards required for biological testing.

-

Safety and Handling Considerations

As a reactive sulfonyl chloride, Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate requires careful handling.

-

Moisture Sensitivity: The compound is sensitive to moisture and will readily hydrolyze. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator or glovebox). [11]* Corrosivity: Upon contact with moisture, it can release HCl, which is corrosive.

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [12][13]* Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents. [12]

Conclusion

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is more than just a chemical reagent; it is a strategic enabler in modern drug discovery. It provides a reliable and efficient entry point to the medicinally significant piperazine sulfonamide scaffold. Its pre-installed protecting group ensures regioselective functionalization, while the high reactivity of the sulfonyl chloride moiety guarantees efficient coupling with a wide array of amine-containing fragments. For researchers and scientists in drug development, mastering the use of this building block opens a direct and versatile pathway to novel chemical entities with high therapeutic potential.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemicalkinomics.com [chemicalkinomics.com]

- 7. Kinase Drug Discovery Tools | Medicinal Chemistry | Enzymlogic [enzymlogic.com]

- 8. Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. scilit.com [scilit.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Piperazine-Based Sulfonyl Chloride Building Blocks for Library Synthesis

Introduction: The Strategic Value of the Piperazine Sulfonamide Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. When coupled with the sulfonamide functional group, a versatile hydrogen bond donor and acceptor, the resulting piperazine sulfonamide core becomes a powerful tool for modulating biological activity.[2] Sulfonamides are known to be bioisosteres of amides, offering a stable and synthetically accessible alternative for probing structure-activity relationships (SAR).[3]

This guide provides a comprehensive technical overview of piperazine-based sulfonyl chloride building blocks, from their synthesis and handling to their application in the rapid generation of diverse chemical libraries. We will delve into the underlying chemical principles, provide field-tested experimental protocols, and offer insights into the strategic considerations for employing these valuable reagents in drug discovery programs.

Synthesis and Characterization of Piperazine-Based Sulfonyl Chloride Building Blocks

The successful implementation of any library synthesis campaign hinges on the quality and accessibility of the starting materials. This section details the synthesis of the core building block, piperazine-1-sulfonyl chloride, and discusses the characterization and stability of this and related compounds.

Synthesis of Piperazine-1-sulfonyl Chloride

The most direct method for the synthesis of piperazine-1-sulfonyl chloride is the reaction of piperazine with an excess of sulfuryl chloride. A related procedure for the synthesis of piperidine-1-sulfonyl chloride provides a robust template for this transformation.[4]

Experimental Protocol: Synthesis of Piperazine-1-sulfonyl Chloride

-

Reaction Setup: A solution of sulfuryl chloride (2.0 equivalents) in a suitable anhydrous solvent, such as dichloromethane, is cooled to -20°C in a dry, inert atmosphere.

-

Addition of Piperazine: A solution of piperazine (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled sulfuryl chloride solution, maintaining the temperature below -10°C.

-

Reaction Monitoring: The reaction is stirred at 0°C for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by quenching a small aliquot with a nucleophile (e.g., a primary amine) to form a stable sulfonamide.

-

Workup: The reaction mixture is carefully partitioned between dichloromethane and cold water. The organic layer is washed sequentially with 1N HCl, brine, and then dried over anhydrous magnesium sulfate.

-

Purification: After filtration, the solvent is removed under reduced pressure. The crude product can be purified by distillation under high vacuum or by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Sulfuryl Chloride: Using an excess of sulfuryl chloride helps to drive the reaction to completion and minimizes the formation of the disubstituted by-product.

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent degradation of the product and to control the reaction rate.

-

Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[5] Therefore, the use of anhydrous solvents and an inert atmosphere is essential.

-

Aqueous Workup: The aqueous wash steps are necessary to remove unreacted sulfuryl chloride, piperazine hydrochloride salts, and other water-soluble impurities.

Characterization and Stability

Piperazine-based sulfonyl chlorides are typically oils or low-melting solids. Their characterization is achieved through standard analytical techniques:

| Analytical Technique | Expected Observations |

| ¹H NMR | The protons on the piperazine ring will appear as multiplets in the aliphatic region. The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group. |

| ¹³C NMR | The carbon atoms of the piperazine ring will show characteristic signals in the aliphatic region. |

| IR Spectroscopy | A strong absorption band characteristic of the S=O stretch of the sulfonyl chloride will be observed in the region of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns can confirm the identity and purity of the compound. |

Stability Considerations:

Piperazine-based sulfonyl chlorides are reactive intermediates and should be handled with care. They are sensitive to moisture and should be stored in a cool, dry environment under an inert atmosphere.[6] Over time, they can degrade, particularly if exposed to atmospheric moisture. For long-term storage, it is advisable to store them in a freezer. The stability of the resulting sulfonamides is also a key consideration, with hydrolytic stability being pH-dependent.[7]

Library Synthesis Utilizing Piperazine-Based Sulfonyl Chloride Building Blocks

The true power of piperazine-based sulfonyl chloride building blocks lies in their application to parallel synthesis for the rapid generation of large and diverse compound libraries. This section outlines a general workflow for such a synthesis.

Workflow for Parallel Library Synthesis

The following workflow describes the synthesis of a library of N-substituted piperazine sulfonamides from a diverse set of primary and secondary amines. This process is amenable to automation and can be performed in a 96-well plate format.

Caption: A generalized workflow for the parallel synthesis of a piperazine sulfonamide library.

Detailed Protocol for Parallel Synthesis of a Piperazine Sulfonamide Library

This protocol is designed for a 96-well plate format and can be scaled as needed.

Materials:

-

Piperazine-based sulfonyl chloride building block

-

A diverse set of primary and secondary amines

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

96-well reaction block with a sealing mat

-

Multichannel pipette or automated liquid handler

-

Centrifugal evaporator

-

LC-MS system for analysis

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of the piperazine-based sulfonyl chloride in anhydrous DCM.

-

Prepare 0.2 M solutions of each amine in anhydrous DCM in a separate 96-well plate.

-

Prepare a 0.4 M solution of TEA or DIPEA in anhydrous DCM.

-

-

Reaction Setup:

-

To each well of a 96-well reaction block, add 100 µL of the respective amine stock solution (0.02 mmol).

-

Add 100 µL of the piperazine-based sulfonyl chloride stock solution to each well (0.02 mmol).

-

Add 100 µL of the base stock solution to each well (0.04 mmol).

-

-

Reaction and Work-up:

-

Seal the reaction block and shake at room temperature for 16 hours.

-

Quench the reaction by adding 200 µL of water to each well.

-

Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

-

Alternatively, for a more streamlined workflow, a scavenger resin (e.g., an isocyanate resin to remove excess amine) can be added to the reaction wells, followed by filtration.

-

-

Purification and Analysis:

-

The combined organic extracts are concentrated using a centrifugal evaporator.

-

The resulting library of compounds is typically analyzed for purity and identity by LC-MS without further purification, especially for initial screening purposes.

-

Self-Validating System:

-

In-process Controls: Include a set of control reactions with well-characterized amines to ensure the reaction is proceeding as expected.

-

LC-MS Analysis: The final analysis of each well provides a validation of the synthesis. The expected molecular weight of the product should be observed, and the purity can be assessed by the relative area of the product peak.

Strategic Applications and Future Directions

The use of piperazine-based sulfonyl chloride building blocks allows for the rapid exploration of chemical space around a privileged scaffold.[8] The diversity of the resulting library is dictated by the choice of amines used in the synthesis. By employing a wide range of commercially available amines, including those with various electronic and steric properties, researchers can generate libraries that are well-suited for identifying hits in high-throughput screening campaigns.

The modular nature of this synthetic approach also allows for the generation of focused libraries for lead optimization. For example, if an initial hit is identified, a follow-up library can be synthesized using analogs of the amine from the initial hit to fine-tune the SAR.

Future advancements in this area may include the development of novel piperazine-based sulfonyl chloride building blocks with additional points of diversity, such as substitution on the piperazine ring itself.[9] Furthermore, the integration of flow chemistry techniques could enable a more efficient and scalable synthesis of these libraries.[10]

Conclusion

Piperazine-based sulfonyl chloride building blocks are valuable and versatile tools in the arsenal of the medicinal chemist. Their straightforward synthesis and reactivity make them ideal for the construction of diverse compound libraries. By following the principles and protocols outlined in this guide, researchers can effectively leverage these building blocks to accelerate their drug discovery efforts and explore novel chemical space in the quest for new therapeutic agents.

References

-

Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. (2001). Journal of Combinatorial Chemistry, 3(6), 574-87. [Link]

-

The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. (2003). Journal of Combinatorial Chemistry, 5(2), 116-20. [Link]

-

Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. (2008). Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2448-2457. [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, 2024(3), M1879. [Link]

-

Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. (2007). Journal of Combinatorial Chemistry, 9(3), 405-10. [Link]

- Substituted piperazines. (1948).

-

Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Der Pharma Chemica, 8(5), 1-7. [Link]

-

Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. (2008). E-Journal of Chemistry, 5(3), 517-524. [Link]

-

Synthesis of Novel Benzamide- piperazine- sulfonamide Hybrids as Potential Anticancer Agents. (2019). Croatica Chemica Acta, 92(3), 393-402. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(24), 8049. [Link]

- Synthetic method of piperazidines drug intermediate. (2015).

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2021). ChemRxiv. [Link]

-

Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. (2006). Tetrahedron Letters, 47(35), 6277-6280. [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Molecules, 28(24), 8049. [Link]

-

Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. (2012). ACS Medicinal Chemistry Letters, 3(11), 923-928. [Link]

-

A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. (2014). Organic & Biomolecular Chemistry, 12(30), 5694-703. [Link]

-

Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 116-124. [Link]

- Process for the preparation of piperazine compounds and hydrochloride salts thereof. (2011).

-

Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2010). Industrial & Engineering Chemistry Research, 49(22), 11828-11835. [Link]

-

Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2013). ACS Combinatorial Science, 15(5), 246-52. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis routes of Piperidine-1-sulfonyl Chloride [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. N-Cbz-4-Piperidine Sulfonyl Chloride Supplier China | High Purity CAS 144599-74-4 | Specifications, Price & Safety Data [chemheterocycles.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Therapeutic Applications of Piperazine-1-Carboxylate Derivatives: A Technical Guide for Drug Development Professionals

Foreword: The Piperazine-1-Carboxylate Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the design and development of novel therapeutics.[1][2][3] Its unique conformational flexibility, coupled with the ability to modulate physicochemical properties through substitution at the nitrogen atoms, has cemented its status as a "privileged scaffold."[1][2][3] The introduction of a carboxylate group at the N1 position, forming the piperazine-1-carboxylate moiety, offers a versatile handle for further chemical elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of the diverse therapeutic applications of piperazine-1-carboxylate derivatives, with a focus on their anticancer, antimicrobial, antipsychotic, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for novel drug candidates.

I. Anticancer Applications: Targeting the Hallmarks of Malignancy

Piperazine-1-carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

A significant number of anticancer piperazine derivatives exert their effects by disrupting the cell cycle and inducing programmed cell death. For instance, certain quinoxalinyl-piperazine compounds have been shown to be potent inhibitors of cancer cell growth, with IC50 values in the nanomolar range.[7][8] Mechanistic studies have revealed that these compounds can induce a G2/M-specific cell cycle arrest.[7] This is often accompanied by the modulation of key regulatory proteins, such as the inhibition of the anti-apoptotic protein Bcl-2 and the induction of the cyclin-dependent kinase inhibitor p21.[7]

Signaling Pathway: G2/M Arrest and Apoptosis Induction

Caption: G2/M cell cycle arrest and apoptosis induction by piperazine-1-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of piperazine-1-carboxylate derivatives is highly dependent on the nature and position of substituents on the aromatic and piperazine rings.

| Compound ID | R1 (Aromatic Substituent) | R2 (Piperazine N4-substituent) | Anticancer Activity (IC50, µM) | Reference |

| Compound A | 4-Fluorophenyl | Ethyl | 5.2 (MCF-7) | [4] |

| Compound B | 4-Chlorophenyl | Ethyl | 3.8 (MCF-7) | [4] |

| Compound C | 4-Methoxyphenyl | Ethyl | 8.1 (MCF-7) | [4] |

| Compound D | 4-Chlorophenyl | Propyl | 2.5 (MCF-7) | [4] |

This table is a representative example based on general findings in the literature. Specific values are illustrative.

Generally, the presence of electron-withdrawing groups, such as halogens, on the aromatic ring tends to enhance anticancer activity. Furthermore, the nature of the alkyl or aryl substituent at the N4 position of the piperazine ring significantly influences potency and pharmacokinetic properties like oral bioavailability.[8]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][9]

Workflow Diagram: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

-

Compound Treatment: Prepare serial dilutions of the piperazine-1-carboxylate derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][10][11]

Step-by-Step Protocol:

-

Cell Treatment and Harvesting: Treat cells with the piperazine derivatives for the desired time. Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[11]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[12][13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by the PI fluorescence intensity, is used to quantify the percentage of cells in each phase of the cell cycle.

II. Antimicrobial Applications: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine-1-carboxylate derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.[14][15][16]

Mechanism of Action: Diverse Modes of Attack

The antimicrobial mechanisms of piperazine-1-carboxylate derivatives are varied. Some antifungal derivatives have been shown to induce the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans, leading to fungal cell death.[10] For antibacterial action, the specific targets are often less clear but are thought to involve the disruption of essential cellular processes.

Logical Relationship: ROS-Mediated Antifungal Activity

Caption: Proposed mechanism of ROS-mediated antifungal activity of piperazine derivatives.

Structure-Activity Relationship (SAR) Insights

For antimicrobial piperazine derivatives, the nature of the substituents plays a crucial role in determining their activity and spectrum.

| Compound ID | R1 (Aromatic Substituent) | R2 (Piperazine N4-substituent) | Antibacterial Activity (MIC, µg/mL) | Reference |

| Compound E | 4-Nitrophenyl | Benzoyl | 16 (S. aureus) | [16] |

| Compound F | 4-Chlorophenyl | Benzoyl | 8 (S. aureus) | [16] |

| Compound G | 4-Fluorophenyl | Furoyl | 4 (E. coli) | [16] |

| Compound H | 4-Chlorophenyl | Thiophenecarbonyl | 2 (E. coli) | [16] |

This table is a representative example based on general findings in the literature. Specific values are illustrative.

Studies have indicated that the incorporation of electron-withdrawing groups, such as nitro and halo groups, on the aromatic ring can enhance antibacterial activity.[17] The choice of the acyl group at the N4 position also significantly impacts the antimicrobial spectrum and potency.

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][18][19] The broth microdilution method is a commonly used technique.[19][20][21]

Step-by-Step Protocol:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the piperazine-1-carboxylate derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[19][20]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.[20]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]

III. Antipsychotic Applications: Modulating Neurotransmitter Systems

Piperazine derivatives are well-established scaffolds in the development of antipsychotic drugs, primarily due to their ability to interact with key neurotransmitter receptors in the central nervous system (CNS).[22][23][24][25]

Mechanism of Action: Multi-Receptor Targeting

Many atypical antipsychotics containing the piperazine moiety exhibit a multi-receptor binding profile, acting as antagonists or partial agonists at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[26][27] This multi-target engagement is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects.[22][28]

Receptor Interaction Diagram

Caption: Multi-receptor targeting by arylpiperazine-1-carboxylate derivatives for antipsychotic effects.

Structure-Activity Relationship (SAR) Insights

The affinity of arylpiperazine derivatives for dopamine and serotonin receptors is highly sensitive to the substitution pattern on the aryl ring.

| Compound ID | Aryl Substituent | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| Compound I | Phenyl | 50.2 | 15.8 | 25.1 | [26] |

| Compound J | 2-Methoxyphenyl | 12.5 | 5.2 | 10.8 | [26] |

| Compound K | 3-Chlorophenyl | 25.6 | 8.9 | 15.4 | [26] |

| Compound L | 2,3-Dichlorophenyl | 8.3 | 3.1 | 5.6 | [26] |

This table is a representative example based on general findings in the literature. Specific values are illustrative.

Substituents at the ortho and meta positions of the phenyl ring often lead to higher affinity for D2 and 5-HT receptors compared to para-substituted analogs. The electronic nature and size of the substituent are critical for optimal receptor interaction.

Experimental Protocols

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[2][29]

Step-by-Step Protocol (Dopamine D2 Receptor):

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.[2][29]

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the test compound.[2]

-

Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

-

Filtration: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Scintillation Counting: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: The Ki (inhibitory constant) value is calculated from the IC50 (half-maximal inhibitory concentration) value obtained from the competition binding curve.

The NMDA receptor antagonist MK-801 induces hyperlocomotor activity in rodents, which is a model for the positive symptoms of schizophrenia.[1][3][30][31][32]

Step-by-Step Protocol:

-

Animal Acclimation: Acclimate the animals (mice or rats) to the testing environment.

-

Compound Administration: Administer the test piperazine derivative or vehicle to the animals.

-

MK-801 Injection: After a predetermined time, inject the animals with MK-801 (e.g., 0.15 mg/kg for mice).[30]

-

Locomotor Activity Measurement: Place the animals in an open-field arena and record their locomotor activity for a specified period (e.g., 60 minutes) using an automated tracking system.[1][3][32]

-

Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to assess the ability of the compound to reverse MK-801-induced hyperactivity.

IV. Anti-inflammatory Applications: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Piperazine-1-carboxylate derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[11][33]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these derivatives are often attributed to their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[18][31] Some derivatives may also exert their effects through the modulation of the serotonergic system.[11]

Experimental Protocols

This is a widely used and reproducible model of acute inflammation.[33][34][35][36][37]

Step-by-Step Protocol:

-

Animal Dosing: Administer the test compound or vehicle orally to rats.[34][35]

-

Induction of Edema: After 30-60 minutes, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[33][35]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[34]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the levels of cytokines like TNF-α and IL-6 in biological samples.[26][38][39][40]

Step-by-Step Protocol:

-

Sample Collection: Collect plasma or tissue homogenates from animals in the carrageenan-induced paw edema model.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.

-

Absorbance Measurement: Measure the absorbance of the colorimetric product using a microplate reader.

-

Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to a standard curve.

V. Conclusion and Future Directions

Piperazine-1-carboxylate derivatives represent a highly versatile and promising scaffold in drug discovery. Their synthetic tractability allows for the generation of large and diverse chemical libraries, while their favorable physicochemical properties often translate to good pharmacokinetic profiles. The wide range of therapeutic applications, from oncology to infectious diseases and CNS disorders, underscores the remarkable potential of this chemical class.

Future research in this area should focus on:

-

Target Identification and Validation: Elucidating the precise molecular targets for derivatives with promising phenotypic activity.

-

Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors.

-

Pharmacokinetic and Toxicological Profiling: Early and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify candidates with optimal drug-like properties.

-

Combination Therapies: Exploring the synergistic effects of piperazine-1-carboxylate derivatives with existing therapeutic agents.

By leveraging a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and computational sciences, the full therapeutic potential of piperazine-1-carboxylate derivatives can be realized, leading to the development of next-generation medicines for a multitude of human diseases.

VI. References

-

Assaying cell cycle status using flow cytometry. PMC.

-

Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody.

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. 2025-11-05.

-

Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.

-

An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. 2018-12-06.

-

2.7. Carrageenan-induced paw edema assay. Bio-protocol.

-

Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

-

Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. 2022-11-07.

-

MTT assay protocol. Abcam.

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. 2024-04-02.

-

An insight into the therapeutic potential of piperazine-based anticancer agents.

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013-05-01.

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. 2021-02-04.

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. 2021-08-13.

-

Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway.

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. 2025-07-15.

-

Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. PubMed.

-

Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments.

-

MK-801- induced hyperlocomotion. Hadassah BrainLabs |.

-

human Serotonin 5-HT1A Receptor. Revvity.

-

Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit. NEUROFIT Preclinical Contract Research Organization (CRO).

-

Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration. Experimental Neurobiology. 2019-12-31.

-

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. Benchchem.

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.

-

Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH.

-

Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners. SSRN. 2021-03-24.

-

"Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners". ResearchGate. 2025-08-09.

-

Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. 2012-12-25.

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). 2021-09-27.

-

Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics. PubMed. 2010-10-15.

-

MK801-induced hyperactivity: duration of effects in rats. PubMed.

-

Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds. PubMed. 2000-09-11.

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. 2025-06-19.

-

Evaluation of the Serum Levels of TNF-αand Interleukin-6 as Potential Diagnostic Biomarkers in the First-Degree Relatives of Pa. Middle East Journal of Cancer. 2022-11-14.

-

Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. 2013-01-09.

-

Antipsychotic Evaluation of Novel Series of Aryl Piperazine Congeners. ResearchGate. 2021-10-18.

-

Comparison of ELISA and flow cytometry for measurement of interleukin-1 beta, interleukin-6 and tumor necrosis factor-α. ResearchGate.

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. 2021-12-31.

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.

-

Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][10][41]-oxazepine derivatives. ResearchGate. 2025-06-28.

-

Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. MDPI. 2023-03-09.

-

Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. 2014-03-15.

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. 2020-10-07.

-

Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635. PMC.

Sources

- 1. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay in Summary_ki [bindingdb.org]

- 3. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. revvity.com [revvity.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. researchhub.com [researchhub.com]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. apjhs.com [apjhs.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. youtube.com [youtube.com]

- 22. Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. papers.ssrn.com [papers.ssrn.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 28. researchgate.net [researchgate.net]

- 29. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]

- 31. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 32. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]

- 33. inotiv.com [inotiv.com]

- 34. bio-protocol.org [bio-protocol.org]

- 35. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]

- 36. mdpi.com [mdpi.com]

- 37. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 38. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 39. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. pdf.benchchem.com [pdf.benchchem.com]

Literature review of sulfonyl piperazine scaffolds in pharmacology

[1]

Executive Summary

The sulfonyl piperazine scaffold represents a privileged structural motif in medicinal chemistry, characterized by the covalent linkage of a sulfonyl group (

This guide analyzes the pharmacological versatility of this scaffold, moving from synthetic methodologies to specific applications in CNS disorders (5-HT6 antagonists), metabolic regulation (11

Part 1: Molecular Architecture & SAR

The success of the sulfonyl piperazine scaffold stems from its ability to act as a bioisostere for amide bonds while offering distinct electronic and steric advantages.[2]

Structural Determinants[2]

-

The Sulfonyl "Warhead" (

): Acts as a strong hydrogen bond acceptor.[1] Unlike the carbonyl group in amides, the sulfonyl group is tetrahedral, projecting substituents into a different spatial quadrant, often improving selectivity in deep binding pockets (e.g., enzyme active sites).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

The Piperazine Core:

SAR Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize this scaffold.

Figure 1: SAR Logic of the Sulfonyl Piperazine Scaffold. The modular nature allows independent tuning of the "Western" (Sulfonyl) and "Eastern" (Piperazine) wings.[1]

Part 2: Synthetic Methodologies

The construction of the

General Protocol: Nucleophilic Sulfonylation

Objective: Synthesis of

Reagents:

-

Substrate: Monosubstituted Piperazine (1.0 equiv)[1]

-

Electrophile: Sulfonyl Chloride (

) (1.1 equiv)[1][3] -

Base: Triethylamine (

) or DIPEA (1.5–2.0 equiv) to scavenge HCl.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Step-by-Step Workflow:

-

Preparation: Dissolve the piperazine derivative in anhydrous DCM under an inert atmosphere (

or -

Cooling: Cool the solution to 0°C to control the exotherm of the reaction.

-

Addition: Add the base (

), followed by the dropwise addition of sulfonyl chloride (dissolved in DCM). -

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: MeOH/DCM 1:9).

-

Workup: Quench with water. Wash the organic layer with saturated

(to remove acidic impurities) and brine.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Purification: Dry over

, concentrate in vacuo. Purify via recrystallization (EtOH) or flash column chromatography.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Synthesis Diagram[4][5][6]

Figure 2: Step-by-step synthetic workflow for N-sulfonyl piperazine generation.[1][4][3]

Part 3: Pharmacological Applications[3][4][7][8][9][10][11]

Metabolic Disorders: 11 -HSD1 Inhibitors

The enzyme 11

-

Mechanism: Arylsulfonyl piperazines bind to the hydrophobic pocket of 11

-HSD1.[4][3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Key Finding: Sun et al. (2008) and Wang et al. (2009) demonstrated that the sulfonyl piperazine linker provides the necessary geometry to place the aryl group into the enzyme's catalytic site while maintaining oral bioavailability.[1]

-

Data Profile:

Compound Class Target IC50 (Human) Selectivity (vs HSD2) | Piperazine Sulfonamides | 11

-HSD1 | < 10 nM | > 100-fold |[1][4][3]

CNS Agents: 5-HT6 Receptor Antagonists

Serotonin 5-HT6 receptors are critical targets for cognitive enhancement (Alzheimer's, Schizophrenia).[1][2][4][3]

-

Scaffold Utility: The

-arylsulfonyl piperazine moiety is a recurring pharmacophore in high-affinity 5-HT6 ligands (e.g., SB-271046 analogs).[1][4][3] -

Binding Mode: The protonated nitrogen of the piperazine forms a salt bridge with Asp3.32 in the GPCR transmembrane domain, while the sulfonyl group orients the aromatic ring for pi-stacking interactions with Phe6.52.[3]

Urology: PDE5 Inhibitors (The "Gold Standard")

The most commercially successful application of this scaffold is in the treatment of erectile dysfunction.[2]

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway signaling often targeted by these scaffolds (GPCR antagonism vs. Enzyme Inhibition).

Figure 3: Dual mechanistic potential of the scaffold.[1][2] Left: GPCR modulation (CNS).[1][2] Right: Enzymatic inhibition (Metabolic).[1]

References

-

Sun, D., et al. (2008).[2] "Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1)." Bioorganic & Medicinal Chemistry Letters.

-

Wang, Z., et al. (2009).[2] "Synthesis and optimization of arylsulfonylpiperazines as a novel class of inhibitors of 11 beta-hydroxysteroid dehydrogenase type 1." Journal of Medicinal Chemistry.

-

Canale, V., et al. (2022).[2] "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity."[1][4][3] Pharmaceuticals.[2][3][5][6][7] [1][8]

-

PubChem. "Sildenafil Citrate Compound Summary."[2][3] National Library of Medicine.[2] [1]

-

Romanelli, M.N., et al. (2023).[2][8][9] "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Pharmaceuticals.[2][3][5][6][7]

Sources

- 1. Avatrombopag - Wikipedia [en.wikipedia.org]

- 2. Eletriptan Hydrobromide | C22H27BrN2O2S | CID 656631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sildenafil or Viagra | SIELC Technologies [sielc.com]

- 5. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Eletriptan | C22H26N2O2S | CID 77993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Sulfonamide Moiety: A Bioisosteric Hub for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

In the intricate chess game of drug design, the strategic replacement of functional groups—a tactic known as bioisosterism—is paramount to transforming a promising lead compound into a viable clinical candidate. This guide delves into the chemistry and application of a particularly versatile bioisosteric unit: the piperazine sulfonamide. We will explore the synthetic utility of piperazine sulfonyl chlorides as key reagents for introducing this moiety, dissect the physicochemical and pharmacological consequences of this substitution, and provide actionable protocols for its implementation in drug discovery programs. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the piperazine sulfonamide scaffold to overcome common challenges in medicinal chemistry, including metabolic instability, poor solubility, and suboptimal potency.

Introduction: The Power of Bioisosteric Replacement

Bioisosterism is a cornerstone of rational drug design, involving the substitution of atoms or functional groups within a lead molecule with other groups that possess similar physical or chemical properties, with the goal of modulating its biological activity or pharmacokinetic profile.[1][2] Such modifications can profoundly impact a compound's size, shape, electronic distribution, and lipophilicity, thereby influencing its potency, selectivity, absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

The amide bond, ubiquitous in peptides and small molecule drugs, is a frequent target for bioisosteric replacement due to its susceptibility to enzymatic cleavage by proteases.[5] Similarly, carboxylic acids, while often crucial for target engagement, can impart undesirable physicochemical properties such as high polarity and poor membrane permeability.[2] The sulfonamide group has long been recognized as a robust bioisostere for both amides and carboxylic acids, offering enhanced metabolic stability and altered acidity.[2][6]

This guide focuses on a specific and highly valuable iteration of the sulfonamide bioisostere: the piperazine sulfonamide. The incorporation of the piperazine ring, a privileged scaffold in medicinal chemistry, introduces unique advantages, including opportunities for multi-vector functionalization and improved physicochemical properties.[7] We will specifically examine the use of piperazine sulfonyl chlorides as the key chemical tool for forging this valuable linkage.

The Piperazine Sulfonamide Moiety: A Strategic Bioisostere

The piperazine sulfonamide functional group presents a compelling alternative to traditional amides and carboxylic acids. Its strategic advantages stem from a unique combination of the inherent properties of the sulfonamide and the piperazine ring.

Rationale for Bioisosteric Replacement

The decision to employ a piperazine sulfonamide bioisostere is often driven by the need to address specific liabilities in a lead compound.

-

Enhanced Metabolic Stability: The sulfonamide bond is significantly more resistant to enzymatic hydrolysis than the amide bond, leading to improved metabolic stability and longer plasma half-life.[6][8] The piperazine ring itself can also be decorated to modulate its metabolic fate.[7]

-

Modulation of Physicochemical Properties: The piperazine moiety, with its two nitrogen atoms, offers a powerful handle to fine-tune solubility and lipophilicity. The basicity of the distal nitrogen can be exploited to form salts, enhancing aqueous solubility.[9] Conversely, substitution on this nitrogen can increase lipophilicity to improve membrane permeability.

-

Vectorial Exploration of Chemical Space: Unlike a simple amide, the N-substituted piperazine sulfonamide offers a three-dimensional vector for probing interactions with the target protein. The substituent on the second piperazine nitrogen can be varied to optimize potency and selectivity.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption: "Bioisosteric replacement workflow."

Comparative Physicochemical Properties

The substitution of an amide with a piperazine sulfonamide induces predictable shifts in key physicochemical parameters.

| Property | Typical Amide | Piperazine Sulfonamide Bioisostere | Rationale for Change |

| Metabolic Stability | Susceptible to proteolysis | Generally high | The S-N bond is more resistant to enzymatic cleavage than the C-N amide bond.[6] |

| Hydrogen Bonding | H-bond donor (N-H) and acceptor (C=O) | H-bond donor (N-H, if unsubstituted) and two H-bond acceptors (SO₂) | The sulfonyl group provides two strong hydrogen bond acceptors.[6] |

| Acidity (of N-H) | pKa ~17 | pKa ~10-11 | The electron-withdrawing sulfonyl group increases the acidity of the N-H proton. |

| Solubility | Variable, often moderate | Generally higher, tunable | The basic distal nitrogen of the piperazine can be protonated to form soluble salts.[9] |

| Lipophilicity (LogP) | Variable | Tunable | Can be increased or decreased by modifying the substituent on the second piperazine nitrogen. |

| Conformational Flexibility | Planar amide bond | More flexible due to the piperazine ring | The piperazine ring can adopt chair and boat conformations, allowing for different spatial arrangements of substituents. |

Synthesis of Piperazine Sulfonyl Chlorides and Their Derivatives

The cornerstone of this bioisosteric strategy is the efficient synthesis of the key building block: a suitably protected piperazine sulfonyl chloride. From this intermediate, a diverse array of sulfonamide derivatives can be readily accessed.

Synthesis of 4-Boc-Piperazine-1-Sulfonyl Chloride

Direct synthesis of piperazine-1-sulfonyl chloride is challenging due to the presence of two reactive nitrogen atoms, which can lead to undesired side products. A common and effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine, to ensure selective reaction at the free amine.

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption: "Synthetic scheme for 4-Boc-piperazine-1-sulfonyl chloride."

Experimental Protocol: Synthesis of 4-Boc-Piperazine-1-Sulfonyl Chloride

-

Materials:

-

N-Boc-piperazine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve N-Boc-piperazine (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -20 °C using a dry ice/acetone bath.

-

Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled piperazine solution, maintaining the internal temperature below -15 °C.

-

After the addition is complete, add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at -20 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and wash successively with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-Boc-piperazine-1-sulfonyl chloride. The product can be purified by flash column chromatography on silica gel.

-

-

Self-Validation and Trustworthiness: The use of a mono-protected starting material is critical to prevent the formation of the bis-sulfonyl chloride derivative. The low temperature and controlled addition of reagents are essential to manage the exothermic nature of the reaction and minimize side reactions. The aqueous workup with a mild base (NaHCO₃) neutralizes any excess acid and removes water-soluble byproducts.

Synthesis of Piperazine Sulfonamides

With the 4-Boc-piperazine-1-sulfonyl chloride in hand, the synthesis of the target piperazine sulfonamides is a straightforward nucleophilic substitution reaction with a primary or secondary amine.

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

} caption: "General scheme for piperazine sulfonamide synthesis."

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Piperazine Sulfonamides

-

Materials:

-

4-Boc-piperazine-1-sulfonyl chloride

-

Desired primary or secondary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection

-

-

Procedure (Sulfonamide Formation):

-

Dissolve the amine (1.0 eq) and the base (1.5 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of 4-Boc-piperazine-1-sulfonyl chloride (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

-

-

Procedure (Boc Deprotection):

-

Dissolve the Boc-protected sulfonamide in DCM.

-

Add an excess of TFA (5-10 eq) or a saturated solution of HCl in dioxane.

-

Stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure. The resulting salt can be used directly or neutralized with a base to obtain the free amine.

-

Case Studies: The Piperazine Sulfonamide in Action

The true value of a bioisosteric replacement is demonstrated through its successful application in drug discovery projects. While direct side-by-side comparisons in single publications are not always common, the principles can be illustrated through examples where piperazine sulfonamides have been employed to achieve desired pharmacological profiles.

Carbonic Anhydrase Inhibitors

In the development of human carbonic anhydrase (hCA) inhibitors, a series of piperazine- and 4-aminopiperidine-containing sulfonamides were designed and synthesized.[10] This work highlights how modifications on the piperazine scaffold can be used to tune isoform selectivity and potency. While not a direct amide-to-sulfonamide replacement, it showcases the utility of the piperazine sulfonamide as a core structural element for achieving high-affinity binding.[10]

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A series of diarylpyrimidine-based NNRTIs incorporating a piperazine sulfonyl moiety were designed to enhance interactions with the enzyme's backbone.[11] The removal of a methylene linker between the piperazine and a phenyl ring was predicted to shorten the distance to key amino acid residues, allowing for favorable interactions with the sulfonyl group. This strategic design led to the discovery of potent inhibitors against wild-type and resistant HIV-1 strains.[11]

Conclusion and Future Perspectives

The piperazine sulfonamide moiety is a powerful and versatile tool in the medicinal chemist's arsenal for bioisosteric replacement. Its ability to confer metabolic stability, modulate physicochemical properties, and provide a platform for multi-vector optimization makes it an attractive alternative to traditional amides and carboxylic acids. The synthetic routes, centered around the use of mono-protected piperazine sulfonyl chlorides, are robust and adaptable, allowing for the generation of diverse chemical libraries.

As our understanding of the intricate interplay between molecular structure and biological function deepens, the rational application of bioisosterism will continue to be a driving force in drug discovery. The piperazine sulfonamide, with its unique combination of stability, tunability, and synthetic accessibility, is well-positioned to play a significant role in the development of the next generation of therapeutics. Future work will likely focus on the development of novel protecting group strategies for piperazine sulfonyl chlorides and the application of this bioisostere in new therapeutic areas.

References

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Ghoneim, K. M., & El-Gazzar, A. R. (2018). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.

- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.

- Olesen, P. H. (2001). The use of bioisosteric groups in lead optimization. Current opinion in drug discovery & development, 4(4), 471-478.

- Ghosh, A. K., & Brindisi, M. (2015). Amide bond bioisosteres: strategies, synthesis, and successes. Journal of medicinal chemistry, 58(7), 2895-2940.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-84). John Wiley & Sons, Inc.

- Vertex AI Search. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Berrino, E., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 91, 103130.

- Cambridge MedChem Consulting. (2022). Basic Bioisosteres.

- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.

- CN103382192A - Preparation of N-monosubstituted piperazine deriv

- CN108033931B - Synthesis method of N-Boc piperazine.

- Organic Syntheses Procedure. 1-benzylpiperazine.

- Repine, J. T., et al. (2007). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. E-Journal of Chemistry, 4(3), 337-343.

- Wang, Y., et al. (2023). Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors.

- Bhatt, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal chemistry (Los Angeles, Calif.), 6(4), 257-263.

- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004.

- Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

- Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini reviews in medicinal chemistry, 13(11), 1579-1601.

- ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.

- ACS Publications. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Chemistry LibreTexts. (2020). Physical Properties of Amides.

- Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres.

- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

- MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.

- MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

Sources

- 1. CN103382192A - Preparation of N-monosubstituted piperazine derivatives - Google Patents [patents.google.com]

- 2. drughunter.com [drughunter.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ctppc.org [ctppc.org]

- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals | MDPI [mdpi.com]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Sulfonylation Reactions Using Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Versatility of Piperazine Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents, including antibacterial, anti-diabetic, and anti-cancer drugs. Its ability to act as a bioisostere for amides, while offering improved metabolic stability and unique hydrogen bonding capabilities, makes it a privileged scaffold. Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a bifunctional reagent of significant interest, incorporating a reactive sulfonyl chloride for the formation of sulfonamides and a protected piperazine ring, a common motif in centrally active pharmaceuticals. This guide provides a comprehensive overview of the general procedures for utilizing this reagent in the synthesis of diverse sulfonamide derivatives.

Mechanistic Insights: The Sulfonylation of Amines